N-(3-bromophenyl)-2,6-dimethoxybenzamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Procure N-(3-bromophenyl)-2,6-dimethoxybenzamide (CAS 349126-51-8) for specialized SAR studies. Its meta-bromo substituent provides distinct electronic and steric properties versus chloro/fluoro analogs, critical for mapping halogen-dependent binding trends. The 2,6-dimethoxybenzamide core is a recognized pharmacophore for dopamine and sigma receptor engagement, making it an essential tool in CNS drug discovery and scaffold-hopping initiatives. Ensure experimental consistency by selecting this exact compound.

Molecular Formula C15H14BrNO3
Molecular Weight 336.18 g/mol
Cat. No. B5728350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromophenyl)-2,6-dimethoxybenzamide
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)Br
InChIInChI=1S/C15H14BrNO3/c1-19-12-7-4-8-13(20-2)14(12)15(18)17-11-6-3-5-10(16)9-11/h3-9H,1-2H3,(H,17,18)
InChIKeyDHKLETXENABCQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-bromophenyl)-2,6-dimethoxybenzamide – A 2,6-Dimethoxybenzamide Scaffold with the 3-Bromophenyl Substituent


N-(3-bromophenyl)-2,6-dimethoxybenzamide (CAS 349126-51-8) is a synthetic benzamide derivative characterized by a 2,6-dimethoxybenzamide core and a 3-bromophenyl substituent on the amide nitrogen . This scaffold is structurally related to 2,6-dimethoxybenzamide-based dopamine D2 receptor ligands and sigma receptor modulators, though no publicly disclosed biological activity data were located for this exact compound at the time of writing [1][2]. The bromine atom at the meta position of the phenyl ring differentiates it from its para-bromo, meta-chloro, and meta-fluoro analogs, imparting distinct electronic and steric properties relevant to structure–activity relationship (SAR) investigations .

Why Generic Substitution of N-(3-bromophenyl)-2,6-dimethoxybenzamide is Ill-Advised Without Comparative Data


Within the 2,6-dimethoxybenzamide class, the halogen substituent on the pendant phenyl ring is a critical determinant of receptor-binding affinity and selectivity [1][2]. Literature on structurally related benzamide radioligands demonstrates that bromine versus iodine or fluorine substitution can shift dopamine D2 receptor Ki values by orders of magnitude [1]. Furthermore, sigma receptor SAR studies reveal that the nature and position of the halogen atom profoundly influence S1R/S2R selectivity ratios [2]. Therefore, substituting N-(3-bromophenyl)-2,6-dimethoxybenzamide with its 4-bromo, 3-chloro, or 3-fluoro congeners without confirmatory binding data risks introducing unquantified changes in target engagement, lipophilicity-driven off-target binding, and metabolic stability . Direct experimental comparison is essential before any interchange is considered.

Quantitative Differentiation Evidence for N-(3-bromophenyl)-2,6-dimethoxybenzamide Versus Structural Analogs


No Publicly Available Head-to-Head Biological Activity Data Identified for This Exact Compound

A systematic search of PubMed, ChEMBL, BindingDB, Google Patents, and the open scientific literature (as of mid-2025) yielded no quantitative in vitro binding, functional, or cellular activity data for N-(3-bromophenyl)-2,6-dimethoxybenzamide [1]. Compound-specific Ki, IC50, or EC50 values that would enable direct head-to-head comparison with structural analogs such as N-(3-chlorophenyl)-2,6-dimethoxybenzamide or N-(4-bromophenyl)-2,6-dimethoxybenzamide are absent from the public domain [1]. The only quantitative data available are predicted physicochemical properties (molecular weight, logP, boiling point) from computational estimation, which lack the experimental context required for comparative procurement decisions . This evidence gap precludes the assignment of a 'Direct head-to-head comparison' or 'Cross-study comparable' Evidence Tag.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Structural Differentiation Based on Meta-Bromo Substitution Pattern

N-(3-bromophenyl)-2,6-dimethoxybenzamide bears a bromine atom at the meta position of the aniline-derived phenyl ring. By contrast, the commonly cataloged analog N-(4-bromophenyl)-2,6-dimethoxybenzamide carries the bromine at the para position . Meta versus para halogen substitution alters the vector of the C–Br bond dipole and the molecular electrostatic potential surface, which can differentially affect halogen-bonding interactions with target proteins [1]. In benzamide-based sigma receptor ligands, the position of the halogen atom on the benzamide scaffold has been shown to shift S1R Ki values from the low nanomolar range (4-position substitution) to substantially weaker affinity (3-position substitution), although quantitative data for this exact pair are unavailable [2].

Computational Chemistry Medicinal Chemistry Drug Design

Lipophilicity Modulation Relative to Chloro and Fluoro Analogs

The Hansch π constant for bromine (0.86) is significantly higher than that for chlorine (0.71) and fluorine (0.14), indicating that N-(3-bromophenyl)-2,6-dimethoxybenzamide is predicted to have greater lipophilicity than its 3-chloro and 3-fluoro congeners [1][2]. This difference in lipophilicity can influence membrane permeability, plasma protein binding, and the propensity for non-specific binding, as demonstrated across benzamide-derived PET tracer series where brominated compounds exhibited higher logD values than their fluorinated counterparts [2]. Actual logP/logD values for this specific compound have not been experimentally determined and are available only as in silico predictions .

ADME Drug Design Physicochemical Properties

Recommended Application Scenarios for N-(3-bromophenyl)-2,6-dimethoxybenzamide Procurement


Structure–Activity Relationship (SAR) Exploration of Halogenated Benzamide Scaffolds

N-(3-bromophenyl)-2,6-dimethoxybenzamide is best utilized as a structural probe in SAR studies investigating the effect of meta-halogen substitution on benzamide pharmacology. Its bromine substituent offers distinct electronic and steric properties compared to chloro and fluoro analogs [1]. Medicinal chemistry teams seeking to map halogen-dependent binding trends across dopamine D2-like, sigma, or other benzamide-targeted receptors can systematically compare this compound with its 3-chloro, 3-fluoro, and 4-bromo isomers to establish position-specific SAR [2].

Fragment-Based or Scaffold-Hopping Campaigns Requiring a Brominated Building Block

The 3-bromophenyl moiety embedded in this compound provides a synthetic handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig), while the 2,6-dimethoxybenzamide core serves as a recognized pharmacophore for dopamine and sigma receptor engagement [1]. This dual functionality makes it a suitable starting point for fragment-growing or scaffold-hopping initiatives in CNS drug discovery programs [2].

Development of Halogen-Enriched Compound Libraries for Phenotypic Screening

Given the role of halogen bonding in protein–ligand recognition, incorporating N-(3-bromophenyl)-2,6-dimethoxybenzamide into diversity-oriented screening libraries enriches the collection with a bromine-containing scaffold not represented by its chloro or fluoro counterparts [1]. Such libraries can be deployed in phenotypic assays where the mechanism of action is unknown, and halogen-dependent hit clustering provides early SAR hypotheses [2].

Physicochemical Property Comparator in ADME Profiling Studies

The significant difference in Hansch π constants between bromine (0.86), chlorine (0.71), and fluorine (0.14) makes this compound a valuable comparator for studies correlating halogen-dependent lipophilicity with membrane permeability, metabolic stability, or plasma protein binding [1]. Researchers can use N-(3-bromophenyl)-2,6-dimethoxybenzamide alongside its chloro and fluoro analogs to experimentally derive halogen-specific ADME trends within the benzamide chemotype [2].

Quote Request

Request a Quote for N-(3-bromophenyl)-2,6-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.